
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O7S and its molecular weight is 444.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been shown to have a good affinity forα-glucosidase . α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars. It plays a crucial role in the digestion and absorption of carbohydrates in the small intestine .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, α-glucosidase, and inhibit its activity . This inhibition could potentially lead to a decrease in the breakdown and absorption of carbohydrates, thereby affecting glucose metabolism .
Biochemical Pathways
The inhibition of α-glucosidase can affect the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into simple sugars is slowed down. This can lead to a decrease in the absorption of glucose in the small intestine, which can potentially help manage blood glucose levels .
Result of Action
The potential result of the action of this compound could be the regulation of blood glucose levels. By inhibiting α-glucosidase and slowing down the breakdown and absorption of carbohydrates, this compound could potentially help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals .
Biological Activity
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a dihydropyridazine core substituted with various functional groups, including a methoxyphenyl sulfonate. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives showing MICs as low as 0.22 μg/mL .
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using standard assays, revealing low toxicity profiles. Hemolytic activity was minimal, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety margin compared to known toxic agents .
The mechanism underlying the antimicrobial action appears to involve inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism. The compound exhibited IC50 values of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting potent enzyme inhibition capabilities .
Case Studies
One notable case study involved the synthesis and evaluation of various derivatives of the compound, which were tested for their biological activities in a series of assays:
- Synthesis : The derivatives were synthesized through multi-step reactions involving key intermediates.
- Evaluation : Each derivative was subjected to antimicrobial testing and cytotoxicity assays.
- Findings : Derivative 7b emerged as the most potent variant with superior antimicrobial and cytotoxic profiles compared to other tested compounds.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of application include:
Antitumor Activity
Research indicates that compounds similar to Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate demonstrate significant antitumor properties. Specifically, derivatives have been shown to inhibit critical cancer pathways such as BRAF(V600E) and EGFR, which are pivotal in various cancers including melanoma and lung cancer.
Case Study: Antitumor Effects
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced efficacy when combined with doxorubicin, suggesting a potential synergistic effect .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory capabilities. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis routes and structure-activity relationships is crucial for optimizing the biological efficacy of this compound.
Synthetic Route Overview
The synthesis typically involves multi-step reactions starting from readily available precursors:
- Starting Materials : Commonly used precursors include substituted phenols and sulfonic acids.
- Key Steps :
- Formation of the dihydropyridazine core.
- Introduction of sulfonate groups.
- Final esterification to yield the target compound.
Step | Description |
---|---|
1 | Formation of the dihydropyridazine core from appropriate precursors. |
2 | Introduction of sulfonate groups to enhance biological activity. |
3 | Esterification to yield this compound. |
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)16-11-9-15(28-3)10-12-16)13-19(24)23(22-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVESJPUZIBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.